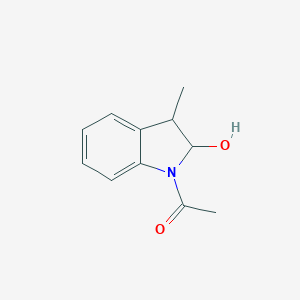

1-Acetyl-3-methylindolin-2-ol

Description

Significance of Indoline (B122111) and Indolin-2-ol Scaffolds in Medicinal Chemistry and Organic Synthesis

The indoline scaffold, a core structural motif in many natural and synthetic compounds, holds a privileged position in medicinal chemistry. researchgate.netijpsr.com Its unique three-dimensional structure and the presence of a nitrogen atom allow for diverse functionalization, leading to a wide array of biological activities. acs.org Indoline derivatives have been successfully developed as antibacterial, antihypertensive, and anticancer agents. researchgate.netua.es The related indolin-2-one scaffold is also of significant interest, with derivatives showing promise as kinase inhibitors for cancer therapy and as anti-inflammatory agents. nih.govmdpi.comnih.gov

The indolin-2-ol moiety, a hydroxylated form of indolin-2-one, represents a key intermediate in organic synthesis. The hydroxyl group can be a handle for further chemical transformations, allowing for the construction of complex molecular architectures. The reactivity of the indolin-2-ol system, including its potential for ring-opening and substitution reactions, makes it a versatile building block for the synthesis of various heterocyclic compounds.

Overview of 1-Acetyl-3-methylindolin-2-ol within the Indoline Chemical Space

This compound is a specific derivative within the vast chemical space of indolines. Its structure features an acetyl group attached to the nitrogen atom (position 1), a methyl group at position 3, and a hydroxyl group at position 2 of the indoline ring system. The presence of the acetyl group, a common protecting group and a modulator of electronic properties, along with the stereocenter at position 3, suggests its potential as a chiral building block in asymmetric synthesis.

While extensive research has been conducted on the broader indoline and indolin-2-one classes, dedicated studies on this compound are less common. However, its structural features suggest potential reactivity and biological activity profiles that can be inferred from related compounds.

Chemical and Physical Properties

Based on available data for closely related compounds, the following properties can be anticipated for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the N-acetylation of 3-methylindolin-2-ol. The starting material, 3-methylindolin-2-ol, can be prepared from 3-methyloxindole (B30408) through reduction. The N-acetylation could be achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base.

Spectroscopic Data

Predicted ¹H NMR Data:

A singlet for the acetyl methyl protons.

A doublet for the C3-methyl protons.

A quartet for the C3-proton.

A singlet or doublet for the C2-hydroxyl proton.

Aromatic protons in the characteristic region for a substituted benzene (B151609) ring.

Predicted ¹³C NMR Data:

A signal for the acetyl carbonyl carbon.

A signal for the C2 carbon bearing the hydroxyl group.

A signal for the C3 carbon.

Signals for the acetyl methyl and C3-methyl carbons.

Signals for the aromatic carbons.

Properties

CAS No. |

13303-72-5 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |

InChI Key |

BAWYFLDLXARYCT-UHFFFAOYSA-N |

SMILES |

CC1C(N(C2=CC=CC=C12)C(=O)C)O |

Canonical SMILES |

CC1C(N(C2=CC=CC=C12)C(=O)C)O |

Synonyms |

1-Acetyl-3-methylindolin-2-ol |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 Acetyl 3 Methylindolin 2 Ol and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of molecular geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and to understand the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of indolin-2-one derivatives is typically optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of atoms. This optimized structure is crucial for all subsequent computational analyses.

The HOMO and LUMO are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For many heterocyclic compounds, including derivatives of the indolin-2-one scaffold, DFT calculations have been instrumental in elucidating these electronic properties. For instance, studies on various heterocyclic systems demonstrate that the distribution of HOMO and LUMO orbitals is often concentrated on specific regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Hypothetical Indolin-2-one Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

This is an interactive data table. You can sort and filter the data.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These theoretical predictions, when compared with experimental data, can help confirm the structure of a compound. The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are considered.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological target, such as a protein. This is particularly relevant for indolin-2-one derivatives, as many have been investigated as inhibitors of various enzymes, especially protein kinases. nih.govnih.govbenthamdirect.com

Ligand-Protein Interaction Prediction

Molecular docking simulations place a ligand into the binding site of a protein and predict the preferred binding orientation. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For indolin-2-one derivatives, the carbonyl group and the N-H group of the lactam ring are often involved in crucial hydrogen bonding interactions with the protein's backbone. mdpi.com

Binding Affinity and Orientational Analysis

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This binding energy provides a qualitative measure of how strongly the ligand binds to the target. By comparing the binding affinities of different derivatives, researchers can prioritize which compounds to synthesize and test experimentally.

The orientational analysis from docking studies reveals how the molecule fits within the binding pocket. For example, in the case of kinase inhibitors, the indolin-2-one core often serves as a scaffold that orients various substituents to interact with specific regions of the ATP-binding site. acs.org

Table 2: Example Docking Results for a Hypothetical Indolin-2-one Derivative with a Protein Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Glu54, Leu103, Asp164 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This is an interactive data table. You can sort and filter the data.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing molecules with desired biological activities. For indole (B1671886) derivatives, these studies have elucidated key structural features that influence their therapeutic effects.

Research on various indole-based compounds has demonstrated that substitutions at different positions of the indole ring significantly impact their biological activity. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the introduction of a methyl group at specific positions of the tetrahydropyridine (B1245486) ring resulted in a considerable boost in activity as CFTR potentiators. acs.org Specifically, the racemic mixtures of compounds with a methyl group at position 1 or 3 showed low double-digit nanomolar potency. acs.org Conversely, a more sterically demanding modification, such as an ethylene (B1197577) bridge, was detrimental to both efficacy and potency. acs.org

In another study on indole-derived cannabinoids, the length of the carbon chain substituted on the indole core was found to be crucial for receptor affinity and in vivo activity. limef.com Short side chains resulted in inactive compounds, while chains with 4 to 6 carbons produced optimal activity. limef.com Furthermore, the methylation of the indole nitrogen and modifications to other parts of the molecule were shown to modulate the affinity for cannabinoid receptors. limef.com

QSAR models for indole derivatives often reveal the importance of steric, electronic, and hydrophobic properties in determining their biological function. For a series of 3-indolylpropylpiperazine derivatives, a 3D-QSAR study highlighted the significance of these molecular fields in their affinity for the serotonin (B10506) transporter and dopamine (B1211576) D2 receptor. nih.gov Similarly, for 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors, 3D-QSAR models indicated that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance binding affinity. nih.govresearchgate.net

A 2D-QSAR study on novel 1H-3-indolyl derivatives as antioxidants identified several molecular descriptors that correlate with their antioxidant activity, allowing for the prediction of IC50 values that were similar to experimental findings. mdpi.com

Table 1: Inferred SAR Insights for 1-Acetyl-3-methylindolin-2-ol Based on Related Indole Derivatives

| Structural Position / Feature | Modification | Predicted Impact on Activity | Rationale from Analogous Compounds |

| Indolinone Core | Substitution on the phenyl ring | Can significantly alter potency and efficacy. | Modifications on the phenyl ring of tetrahydro-γ-carbolines influenced CFTR potentiator activity. acs.org |

| N1-Acetyl Group | Replacement with other acyl groups | May affect metabolic stability and receptor interaction. | The nature of the N-substituent in various indole series has been shown to be critical for activity. |

| C3-Methyl Group | Variation in alkyl chain length or substitution | Likely to influence steric interactions at the binding site. | The size and nature of substituents at equivalent positions in other indole derivatives have shown to be important for activity. acs.orglimef.com |

| C2-Hydroxyl Group | Esterification or replacement | Could impact hydrogen bonding and overall polarity. | The presence of hydrogen bond donors/acceptors is a key factor in many QSAR models for indole derivatives. |

In Silico Prediction of Drug-like Properties and Pharmacokinetic Parameters

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, providing an early assessment of their drug-likeness. While direct in silico ADME predictions for this compound are not published, studies on similar indole and indolinone derivatives offer a predictive framework.

In silico pharmacokinetic studies on novel indole derivatives have suggested good oral absorption and no blood-brain barrier penetration for certain compounds. japsonline.com Furthermore, these studies predicted no inhibition of key metabolic enzymes like CYP2D6. japsonline.com In a study of indolin-2-one linked 1,2,3-triazole derivatives, the SwissADME webserver was used to evaluate their drug-likeness, with most compounds adhering to established rules. nih.govresearchgate.net Similarly, for melatonin (B1676174) derivatives, in silico analysis using SwissADME indicated that the compounds met the criteria for ideal oral bioavailability and suitability as CNS drugs. nih.gov

These computational tools assess various parameters, including lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For a series of indole-2-one linked stilbene (B7821643) derivatives, a low to moderate aqueous solubility was predicted using the Swiss-ADME web-tool. asianpubs.org

Table 2: Predicted ADME Properties for Indole and Indolinone Derivatives from Various Studies

| Compound Class | Predicted Property | Tool/Method | Finding | Reference |

| Novel Indole Derivatives | Pharmacokinetics | Accelrys Discovery Studio | No CYP2D6 inhibition, no BBB penetration, good oral absorption. | japsonline.com |

| Indolin-2-one linked 1,2,3-Triazoles | Drug-likeness | SwissADME | Most synthesized compounds follow drug-likeness rules. | nih.govresearchgate.net |

| Melatonin Derivatives | Pharmacokinetics & Drug-likeness | SwissADME | Met requirements for ideal oral bioavailability and CNS drugs. | nih.gov |

| Indole-2-one linked Stilbenes | Aqueous Solubility | Swiss-ADME | Low to moderate aqueous solubility predicted. | asianpubs.org |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights into transition states, intermediates, and the energetics of chemical transformations. While specific mechanistic studies for the synthesis or reactions of this compound are not readily found, computational investigations into the reactions of the broader indole scaffold are informative.

Density-functional theory (DFT) computations have been used to study the copper-catalyzed synthesis of indoles from N-aryl enaminones. nih.gov This study revealed that the catalyst binds to the deprotonated substrate and significantly increases the acidity of the carbon adjacent to the ketone. nih.gov The subsequent C-C bond formation was found to be the rate-determining step. nih.gov

Computational studies have also been employed to understand the atmospheric oxidation mechanism of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.org These studies indicated that •OH addition is the dominant pathway for the reaction with •OH, while both •Cl addition and H-abstraction are feasible for the reaction with •Cl. copernicus.org The subsequent reactions of the resulting indole radicals with O2 were also modeled. copernicus.org

Furthermore, computational and experimental studies have been conducted on indolynes, which are highly reactive intermediates. nih.gov These studies have shown that distortion energies control the regioselectivity of nucleophilic additions to unsymmetrical indolynes, providing a predictive model for their reactivity. nih.gov The proposed reaction mechanisms for the formation of indole derivatives from aryl triazole ring-opening have also been supported by computational analysis, which helps to explain the observed regioselectivity. mdpi.com

These examples highlight how computational methods can be applied to understand the reactivity of the indole core, which would be applicable to studying the formation and subsequent reactions of this compound.

Biological Research Applications of 1 Acetyl 3 Methylindolin 2 Ol Derivatives

Antimicrobial Activity Studies

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole (B1671886) derivatives have emerged as a promising class of compounds, exhibiting inhibitory effects against a variety of bacterial and fungal strains.

Efficacy against Bacterial Strains (e.g., S. enterica, S. aureus)

Research has demonstrated that various substituted indole-2-one and indolone derivatives possess significant antibacterial properties. Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against pathogenic strains like Staphylococcus aureus and Salmonella enterica.

Several 3-substituted indole-2-one and 2-thione derivatives have shown antimicrobial activity, with some compounds being particularly effective against S. enterica and methicillin-resistant S. aureus (MRSA) nih.gov. For instance, compounds with specific substitutions on the benzylidene ring at the 3-position exhibited minimum inhibitory concentrations (MIC) as low as 125 μg/mL nih.gov. Similarly, a series of 3-alkylidene-2-indolone derivatives demonstrated potent antibacterial activity, with some compounds showing MIC values of 0.5 μg/mL against three different S. aureus strains, including an MRSA strain, which is comparable to the control drug gatifloxacin tandfonline.com. Other research into tris(1H-indol-3-yl)methylium salts and 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also reported high activity against S. aureus and MRSA, with MIC values below 1.0 µg/mL in some cases semanticscholar.orgmdpi.com.

Table 1: Antibacterial Activity of Selected Indole Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-Substituted Indole-2-one | S. enterica | 125 | nih.gov |

| 3-Substituted Indole-2-one | MRSA | 125 | nih.gov |

| 3-Alkylidene-2-indolone | S. aureus ATCC 6538 | 0.5 | tandfonline.com |

| 3-Alkylidene-2-indolone | MRSA ATCC 43300 | 0.5 | tandfonline.com |

| Squaric Amide Derivative (SA2) | MRSA | 4-8 | semanticscholar.org |

| Indolylbenzo[d]imidazole | S. aureus ATCC 25923 | <1 - 7.8 | mdpi.com |

Efficacy against Fungal Strains (e.g., Fusarium oxysporum, Aspergillus niger)

In addition to their antibacterial effects, indole derivatives have been investigated for their potential to combat fungal infections. Plant pathogenic fungi such as Fusarium oxysporum and Aspergillus niger are significant threats to agriculture and can also cause opportunistic infections in humans.

Studies on isoindoline-1,3-dione derivatives, which incorporate a related phthalimido structure, have shown promising antifungal activity nrfhh.com. For example, a chalcone derivative, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, was identified as having notable efficacy against fungal strains nrfhh.com. Research on other heterocyclic systems has also identified compounds with activity against F. oxysporum and A. niger acs.orgnih.govtandfonline.com. While direct studies on 1-acetyl-3-methylindolin-2-ol are limited in this specific context, the broader class of indole-containing compounds shows significant promise. For instance, certain botanical extracts containing complex indole alkaloids have demonstrated the ability to inhibit the mycelial growth of F. oxysporum nih.gov.

Table 2: Antifungal Activity of Selected Compounds This table is interactive. Click on headers to sort.

| Compound/Extract | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungal Strains | Promising Activity | Not Quantified | nrfhh.com |

| Piper aduncum Extract | Fusarium oxysporum | Mycelial Growth Inhibition | >76% | nih.gov |

| Penicillium citrinum Chloroform Extract | Fusarium oxysporum | Mycelial Growth Inhibition | 86.9% | tandfonline.com |

Molecular Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Research into indole derivatives suggests multiple modes of action. One proposed mechanism involves the inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton researchgate.net. Molecular docking studies have shown that certain quinoline (B57606) derivatives can bind to FtsZ, suppressing its polymerization and GTPase activity, which ultimately leads to cell death researchgate.net.

Another potential mechanism is the disruption of bacterial metabolism. For example, the antibacterial activity of one squaric amide derivative against MRSA was linked to the downregulation of alanine dehydrogenase and the disruption of the NAD+/NADH balance semanticscholar.org. Furthermore, molecular docking analyses of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have identified several potential targets, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases, suggesting that these compounds may act through multiple pathways mdpi.com. For some 1,3,4-oxadiazoline derivatives, the antimicrobial action is thought to be linked to the -N=CO group, which may influence the transcription of genes involved in biofilm formation nih.gov.

Antioxidant Potential and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Indole derivatives have been recognized for their antioxidant properties, which are largely attributed to the electron-rich nature of the indole nucleus.

Free Radical Scavenging Capabilities

Many indole and oxindole derivatives have demonstrated significant efficacy in scavenging free radicals, a key aspect of antioxidant activity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests scielo.br.

Table 3: Free Radical Scavenging Activity of Selected Indole Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Assay | Activity Metric | Notable Result | Reference |

|---|---|---|---|---|

| 3-Substituted-2-oxindoles | DPPH | % Inhibition | Good activity at 5-100 µg/ml | scielo.br |

| C-3 Substituted Indole Derivatives | DPPH | % Scavenging | Up to 38% scavenging | |

| 1H-3-indolyl Derivatives | ABTS | IC50 | 28.23 µg/mL (higher than ascorbic acid) |

Interaction with Enzymes Involved in Oxidative Pathways

Beyond direct radical scavenging, indole derivatives can modulate oxidative stress by interacting with key enzymes in cellular antioxidant pathways. This includes both the inhibition of pro-oxidant enzymes and the upregulation of antioxidant enzymes.

Several indole derivatives have been shown to inhibit the activity of pro-oxidant enzymes like myeloperoxidase (MPO), which produces the potent oxidant hypochlorous acid. Molecular docking studies have also suggested that some indole derivatives may act as inhibitors of cytochrome c peroxidase researchgate.net.

A significant mechanism of action is the modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Certain indole derivatives act as inhibitors of the Keap1–Nrf2 interaction, which leads to increased levels of the transcription factor Nrf2 tandfonline.com. The stabilization of Nrf2 allows it to translocate to the nucleus and promote the expression of a suite of antioxidant enzymes, including NADPH:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase tandfonline.com. This upregulation of the endogenous antioxidant defense system provides a powerful mechanism for combating oxidative stress.

Anticancer Research Applications

The quest for novel and more effective anticancer agents has led to the exploration of a wide array of synthetic compounds, among which this compound derivatives have emerged as promising candidates. Their therapeutic potential stems from their ability to induce cytotoxic effects in cancer cells, modulate critical pathways governing cell proliferation and apoptosis, and interact with specific molecular targets that are pivotal for tumor survival and growth.

Cytotoxic Effects on Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of indolinone derivatives against a spectrum of human cancer cell lines. These compounds have shown efficacy in inducing cell death in various types of malignancies, highlighting their broad-spectrum anticancer activity.

For instance, novel 3-substituted derivatives of 2-indolinones have been synthesized and evaluated for their cytotoxic activities against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. nih.gov Similarly, a series of indolinone-based molecules were tested against MCF-7 and hepatocellular carcinoma (HepG-2) cells, with some compounds exhibiting significant cytotoxic effects. mdpi.com Further studies have explored the cytotoxicity of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives against a diverse panel of human cancer cell lines, revealing that some of these compounds exhibit significant and selective cytotoxicity. nih.gov Research into 3-hydroxy-2-oxindole derivatives has also shown their potential to reduce the viability of human prostate cancer cells (DU145). nih.gov

The cytotoxic effects of these derivatives are often dose-dependent, with the half-maximal inhibitory concentration (IC50) values varying based on the specific chemical structure of the derivative and the cancer cell line being targeted.

Below is a data table summarizing the cytotoxic activity of selected indolinone and indole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 / GI50 | Reference |

| 3-Substituted 2-Indolinones | HT-29 (Colon Adenocarcinoma) | < 10 µM (for some derivatives) | nih.gov |

| 3-Substituted 2-Indolinones | MCF-7 (Breast Adenocarcinoma) | < 10 µM (for some derivatives) | nih.gov |

| Indolinone-based Molecules | HepG-2 (Hepatocellular Carcinoma) | 2.53 - 7.54 µM (for compounds 9 and 20) | mdpi.com |

| Indolinone-based Molecules | MCF-7 (Breast Adenocarcinoma) | 2.53 - 7.54 µM (for compounds 9 and 20) | mdpi.com |

| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives | HL-60(TB) (Leukemia) | 3.9 µM (for compound 2c) | nih.gov |

| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives | MOLT-4 (Leukemia) | 2.3 µM (for compound 2c) | nih.gov |

| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives | MALME-3M (Melanoma) | 5.44 µM (for compound 2c) | nih.gov |

| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives | HS 578T (Breast Cancer) | 6.05 µM (for compound 2c) | nih.gov |

| 3-Hydroxy-2-oxindole Derivatives | DU145 (Prostate Cancer) | IC50 determined at 48h | nih.gov |

| 3-Hydroxy-2-oxindole Derivatives | A375 (Melanoma) | IC50 determined at 48h | nih.gov |

Modulation of Cell Proliferation and Apoptosis Pathways

Beyond their direct cytotoxic effects, this compound derivatives can influence the fundamental processes of cell proliferation and apoptosis. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells, and its dysregulation is a hallmark of cancer.

Several studies have shown that indolinone and oxindole derivatives can induce apoptosis in cancer cells. For example, certain 3-hydroxy-2-oxindole derivatives have been found to induce apoptosis in DU145 prostate cancer cells. nih.gov This is often accompanied by cell cycle arrest, which prevents cancer cells from dividing and proliferating. Some indolinone-based molecules have been shown to cause cell cycle arrest at the G1 phase in HepG2 cells. mdpi.com The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects.

The pro-apoptotic activity of these derivatives is often mediated by their influence on the expression levels of key regulatory proteins. Research has shown that treatment with certain indolinone derivatives can lead to an elevated Bax/Bcl-2 ratio, which is a critical determinant of a cell's susceptibility to apoptosis. mdpi.com An increase in this ratio signifies a shift towards a pro-apoptotic state, ultimately leading to the activation of the caspase cascade, which executes the apoptotic program. mdpi.com

Specific Molecular Targets in Cancer Cell Biology (e.g., Bcl-2, Mcl-1)

The anticancer activity of this compound derivatives can often be attributed to their interaction with specific molecular targets within cancer cells. Among the most significant of these targets are the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway.

The Bcl-2 family includes both anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) allows cancer cells to evade apoptosis and contributes to therapeutic resistance. nih.govnih.gov Consequently, the development of small molecule inhibitors that target these anti-apoptotic proteins is a promising strategy in cancer therapy.

Research has focused on designing and synthesizing indole-based compounds as inhibitors of Bcl-2 and Mcl-1. nih.gov By binding to the hydrophobic groove of these anti-apoptotic proteins, these inhibitors can prevent them from sequestering pro-apoptotic proteins, thereby unleashing the apoptotic cascade. The synergistic action of inhibiting both Mcl-1 and Bcl-2/Bcl-xL has been shown to enhance apoptosis in acute myeloid leukemia cells. nih.gov The development of potent and selective Mcl-1 inhibitors based on a tricyclic indole 2-carboxylic acid core has been a significant advancement in this area. nih.gov

Impact on Estrogen Receptor (ER)-Dependent Signaling in Cancer Cells

In hormone-dependent cancers, such as certain types of breast and ovarian cancer, the estrogen receptor (ER) plays a critical role in driving tumor growth and proliferation. The effects of estrogens are mediated by two receptor subtypes, ERα and ERβ. nih.gov While ERα is often associated with promoting cancer cell growth, ERβ has been suggested to act as a tumor suppressor in some contexts. nih.gov

Certain indole derivatives have been investigated for their ability to modulate ER-dependent signaling. One study demonstrated that a specific indole derivative can interact with ERβ and inhibit the growth of human ovarian cancer cells. nih.gov This compound was found to have a dominant inhibitory effect on cell growth, antagonizing the growth-stimulatory effect of ERα. nih.gov The interaction of the indole derivative with ERβ was shown to regulate the expression of genes involved in cell proliferation, providing a molecular basis for its antiproliferative effects. nih.gov

Furthermore, the potential of indole-chalcone derivatives to target ERα in breast cancer has been explored through in-silico studies, suggesting that these compounds may fit into the active site of the receptor. eco-vector.com The development of selective ERβ agonists from non-steroidal molecules, including those with heterocyclic scaffolds, is an active area of research. mdpi.com

Anti-Inflammatory Effects and Immunomodulation

In addition to their anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities. Chronic inflammation is a key contributing factor to the development and progression of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit the production and activity of pro-inflammatory mediators. These mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), play a central role in the inflammatory cascade.

Conjugates of N-substituted indole and aminophenylmorpholin-3-one have been shown to be potent inhibitors of TNF-α and IL-6 in microglial cells. nih.gov One particular compound was found to reduce the lipopolysaccharide (LPS)-induced levels of these inflammatory cytokines significantly. nih.gov

The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that certain indole derivatives can act as dual inhibitors of COX and lipoxygenase (LOX) enzymes, which are both involved in the inflammatory process. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, isatin (B1672199) derivatives, which are structurally related to indolinones, have been reported to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophage cells. mdpi.com The ability of these compounds to dually inhibit iNOS and COX-2 makes them attractive candidates for the development of novel anti-inflammatory agents. mdpi.com

Cellular and Molecular Mechanisms of Anti-inflammatory Action

Derivatives of the indole scaffold have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways, which are central to the inflammatory response.

Research has shown that certain indole derivatives can suppress the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting the nuclear translocation of NF-κB, these compounds can effectively reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). For instance, conjugates of N-substituted indole and aminophenylmorpholin-3-one have been identified as inhibitors of TNF-α and IL-6. nih.govresearchgate.net One such compound demonstrated a significant reduction in lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov This inhibition of inflammatory cytokines is a critical mechanism in mitigating the inflammatory cascade.

Furthermore, the JAK/STAT pathway, particularly the JAK2/STAT3 signaling cascade, is another target for the anti-inflammatory action of indole-related compounds. Swertiamarin, a secoiridoid glycoside, has been shown to attenuate inflammation by modulating NF-κB/IκB and JAK2/STAT3 transcription factors in adjuvant-induced arthritis. nih.gov The treatment with swertiamarin led to a significant decrease in the release of proinflammatory cytokines (IL-1, TNF, IL-6) and inhibited the release of NF-κB p65, p-IκBα, p-JAK2, and p-STAT3 signaling proteins. nih.gov These findings suggest that derivatives of this compound could potentially exert anti-inflammatory effects by targeting these critical signaling molecules.

| Compound Class | Molecular Target | Observed Effect | Key Cytokines Inhibited |

|---|---|---|---|

| N-substituted indole-aminophenylmorpholin-3-one conjugates | NF-κB, TNF-α, IL-6 | Inhibition of nuclear translocation of NF-κB and AP-1; reduction in NO and MMPs release. nih.gov | TNF-α, IL-6 nih.gov |

| Swertiamarin | NF-κB/IκB, JAK2/STAT3 | Decreased release of proinflammatory cytokines and proangiogenic enzymes. nih.gov | IL-1, TNF-α, IL-6 nih.gov |

Research into Other Biological Activities

The versatile structure of the indole nucleus has prompted research into its derivatives for a range of other biological activities, including applications in neurodegenerative diseases, hypertension, HIV, and as enzyme inhibitors.

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. ub.edu Indole and isatin derivatives have been investigated for their potential to inhibit this aggregation process. ub.edu While direct evidence for this compound in protein complex stabilization is not available, related compounds have shown promise as antiamyloidogenic agents. A study on novel harmine derivatives, which contain an indole core, identified them as dual inhibitors of both acetylcholinesterase (AChE) and Aβ aggregation. researchgate.net Specifically, certain derivatives demonstrated potent inhibition of Aβ1-42 aggregation with IC50 values in the micromolar range. researchgate.net These findings suggest that the indole scaffold can be a valuable template for developing agents that target the underlying pathology of neurodegenerative disorders.

Indole derivatives have been explored as potential antihypertensive agents. A series of 3-(4-acylaminopiperazin-1-ylalkyl)indoles were synthesized and evaluated for their ability to lower blood pressure in a spontaneous hypertensive rat model. nih.gov Compounds lacking substituents on the indole portion of the molecule were generally found to be the most effective, with several analogues demonstrating potent activity, reducing blood pressure by more than 55 mmHg at oral doses of 100 mg/kg. nih.gov Although specific studies on this compound are not documented, these results highlight the potential of the indole core in the design of novel antihypertensive drugs.

The indole scaffold has also been a focus of research for the development of novel anti-HIV agents. nih.govnih.govmdpi.com Studies on 3-oxindole derivatives have revealed their potential as inhibitors of HIV-1. nih.govmdpi.com One study identified a series of novel 3-oxindole-2-carboxylates with antiviral activity against HIV-1. nih.govmdpi.com The most potent compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, exhibited a half-maximal inhibitory concentration (IC50) of 0.4578 μM. nih.gov Mechanistic studies indicated that these derivatives specifically inhibited Tat-mediated viral transcription on the HIV-1 LTR promoter, rather than targeting reverse transcription or integration. nih.govmdpi.com This unique mechanism of action makes 3-oxindole derivatives a promising scaffold for the development of a new class of anti-HIV-1 agents.

| Compound Class | HIV-1 Target | Potency (IC50) | Mechanism of Action |

|---|---|---|---|

| 3-Oxindole-2-carboxylates | Tat-mediated viral transcription | 0.4578 μM (most potent derivative) nih.gov | Inhibition of HIV-1 LTR promoter activity. nih.govmdpi.com |

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a therapeutic target in cancer. nih.govnih.gov While direct studies on the inhibition of CDK9 by this compound are not available, the broader class of indole derivatives has been investigated for enzyme inhibitory activity. For instance, flavopiridol, a flavonoid derived from an indigenous plant, is a potent inhibitor of multiple CDKs, including CDK9. nih.gov Its anti-tumor mechanism is partly attributed to the CDK9-mediated downregulation of transcription of anti-apoptotic proteins. nih.gov The development of selective CDK9 inhibitors remains an active area of research, and the indole scaffold could potentially serve as a starting point for the design of such inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.